N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide
Description
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group, a sulfonylethyl chain, and a 2-nitrobenzamide moiety. The compound’s synthesis likely involves multi-step reactions, including sulfonylation of piperazine derivatives and amidation with nitrobenzoyl chloride intermediates, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O5S/c20-15-5-7-16(8-6-15)22-10-12-23(13-11-22)30(28,29)14-9-21-19(25)17-3-1-2-4-18(17)24(26)27/h1-8H,9-14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFACFQGAVGCCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cell proliferation and its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the modulation of neurotransmitter levels in the brain .
Comparison with Similar Compounds
Bis(4-Fluorophenyl)methyl-Piperazine Derivatives (Compounds 6h, 6i, 6j)
- Structure : These compounds (e.g., 6h, 6i, 6j) share a bis(4-fluorophenyl)methyl group on the piperazine ring, unlike the single 4-fluorophenyl group in the target compound. The sulfonamide moiety is attached to a phenyl ring rather than an ethyl chain .
- Synthesis : Synthesized via nucleophilic substitution and sulfonylation, yielding 65–75% with melting points of 180–230°C. The target compound’s synthesis may follow similar steps but with differing reactants .
- Characterization : Confirmed via $ ^1H $/$ ^{13}C $ NMR and ESI-MS, akin to the target compound’s expected analytical workflow .
N-(Pyridin-4-ylmethyl)-2-Nitroaniline Derivatives (Compounds 12a–d)
- Structure : These derivatives feature a pyridinylmethyl group and nitroaniline core, contrasting with the target’s nitrobenzamide and ethylsulfonyl-piperazine structure .
- Synthesis : Prepared from 2,4-difluoro-nitrobenzene and piperazine sulfonamides under basic conditions (Et$ _3 $N/DMSO), suggesting the target compound’s synthesis may employ analogous nitrobenzene precursors .
Tosylpiperazine-Acetamide ()
- Structure : N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide includes a tosyl (p-toluenesulfonyl) group and acetamide linker, differing from the target’s ethylsulfonyl and nitrobenzamide groups .
- Attributes: CAS No. 701926-99-0; molecular weight ~463 g/mol (estimated). The target compound’s molecular weight is predicted to be higher (~437 g/mol) due to the nitro group and benzamide moiety .
Table 1: Key Properties of Compared Compounds
Key Observations:
Synthetic Yields : Compounds in achieved moderate-to-high yields (65–75%), suggesting that the target compound’s synthesis could be optimized using similar purification techniques (e.g., silica gel chromatography) .
Melting Points : High melting points (up to 230°C) in bis(4-fluorophenyl) derivatives indicate crystalline stability, which the target compound may share due to its nitro and sulfonyl groups .
Structural Flexibility: The piperazine ring’s substituents (e.g., 4-fluorophenyl vs. tosyl) significantly alter polarity and bioavailability.
Methodological Insights
- Sulfonylation and Amidation : and highlight sulfonylation of piperazine amines and subsequent amidation as critical steps. The target compound likely follows a similar pathway, with nitrobenzoyl chloride reacting with a sulfonylethyl-piperazine intermediate .
- Characterization : All compared compounds were validated via NMR, MS, and TLC, underscoring the necessity of multi-technique validation for the target compound .
Biological Activity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article explores its biological activity, mechanisms, and relevant research findings.
Molecular Formula
- Molecular Formula : C15H22FN3O4S
- Molecular Weight : 365.44 g/mol
Structural Characteristics
The compound features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonyl ethyl moiety, which contribute to its biological activity. The nitrobenzamide portion is also significant for its interaction with various biological targets.
This compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation is crucial in the treatment of mood disorders such as anxiety and depression. Additionally, the compound may have implications in cancer therapy by targeting specific kinases involved in cell proliferation.
Pharmacological Profile
Research indicates that this compound may have:
- Antidepressant Effects : By enhancing serotonin and dopamine signaling pathways.
- Antitumor Activity : Potential inhibition of PLK4 (Polo-like kinase 4), which is implicated in centriole duplication and cancer cell proliferation .
Preclinical Studies
Several preclinical studies have highlighted the efficacy of this compound:
- Neuropharmacological Studies : Demonstrated significant reductions in anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent.
- Cancer Research : In vitro studies showed that the compound inhibits cell proliferation in cancer cell lines expressing high levels of PLK4, leading to enhanced apoptosis .
Case Studies
- Anxiety Disorders : A study involving animal models indicated that administration of the compound resulted in a marked decrease in anxiety-like behavior, correlating with increased levels of serotonin in the brain.
- Cancer Treatment : In a study assessing the effects on lung cancer cells, this compound significantly reduced cell viability and induced apoptosis through PLK4 inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)propionamide | Similar piperazine structure | Moderate antidepressant effects |
| N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)propionamide | Similar piperazine structure | Lower efficacy in cancer models |
| N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)propionamide | Similar piperazine structure | Comparable anxiolytic effects |
This table illustrates that while similar compounds exhibit some biological activities, this compound demonstrates enhanced efficacy due to its unique fluorine substitution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
